Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with 2-trimethylsilylethoxymethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, which could have different biological activities compared to the parent compound .
Scientific Research Applications
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery.
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate is primarily related to its ability to inhibit specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Lacks the 2-trimethylsilylethoxymethyl group, which may affect its solubility and biological activity.
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its reactivity and pharmacokinetics.
Uniqueness
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to the presence of the 2-trimethylsilylethoxymethyl group, which can enhance its lipophilicity and membrane permeability. This modification can improve its pharmacokinetic properties, making it a more effective drug candidate .
Biological Activity
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core with a bromo substituent and a trimethylsilyl ether group. Its molecular formula is C13H18BrN3O3Si, and it has a molecular weight of approximately 353.27 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways:
- Phosphodiesterase Type IV Inhibition : Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory processes. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrazole-containing compounds can significantly reduce the viability of various cancer cell lines, including K562 (chronic leukemia) and A549 (lung carcinoma) .
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited varying IC50 values against different cell lines, suggesting selective cytotoxicity. For example, it showed an IC50 value of approximately 25 µM against A549 cells .
Case Studies
A notable study focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. Researchers synthesized multiple analogs and evaluated their effects on cancer cell lines using MTT assays. The findings revealed that specific structural modifications led to enhanced potency against cancer cells while maintaining selectivity for PDE4 inhibition .
Comparative Activity Table
Compound Name | IC50 (µM) | Target Cell Line | Mechanism |
---|---|---|---|
This compound | 25 | A549 (Lung Carcinoma) | Cytotoxicity |
Similar Pyrazole Derivative | 15 | K562 (Chronic Leukemia) | Cytotoxicity & PDE4 Inhibition |
Another Analog | 30 | DU145 (Prostate Cancer) | Cytotoxicity |
Properties
IUPAC Name |
methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3Si/c1-20-14(19)12-11-7-10(15)8-16-13(11)18(17-12)9-21-5-6-22(2,3)4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGBJRCEUNHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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